In-Depth Technical Guide to Sodium Eicosyl Sulfate
In-Depth Technical Guide to Sodium Eicosyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium eicosyl sulfate (B86663), a long-chain alkyl sulfate, is a surfactant of interest in various scientific and industrial applications. Its amphiphilic nature, characterized by a 20-carbon hydrophobic tail and a hydrophilic sulfate headgroup, imparts unique interfacial properties. This technical guide provides a comprehensive overview of the known properties of sodium eicosyl sulfate, including its physicochemical characteristics and general methodologies for its synthesis and analysis. Due to the limited availability of specific experimental data for the C20 variant, this guide also incorporates general principles and experimental protocols applicable to long-chain alkyl sulfates.
Physicochemical Properties
The precise experimental determination of all physicochemical properties for sodium eicosyl sulfate is not extensively documented in publicly available literature. The data presented below is a combination of information specific to sodium eicosyl sulfate where available, and general characteristics of long-chain alkyl sulfates.
Table 1: Physicochemical Properties of Sodium Eicosyl Sulfate
| Property | Value | Source/Method |
| Chemical Name | Sodium eicosyl sulfate | - |
| Synonyms | 1-Eicosanyl sulfate sodium salt, Arachidyl sulfate sodium salt | [1][2][3] |
| CAS Number | 13177-49-6 | [1][3] |
| Molecular Formula | C₂₀H₄₁NaO₄S | [1][2][3] |
| Molecular Weight | 400.59 g/mol | [1] |
| 401.6 g/mol (Computed) | [2] | |
| Appearance | Expected to be a white to pale yellow solid/powder or thick liquid. | [General knowledge of alkyl sulfates] |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. | - |
| Solubility | Expected to be soluble in water. | [General knowledge of alkyl sulfates] |
| Critical Micelle Concentration (CMC) | Data not available. As a long-chain alkyl sulfate, it is expected to have a very low CMC. | [General trend for alkyl sulfates] |
Experimental Protocols
Synthesis of Sodium Alkyl Sulfates
A common method for the synthesis of sodium alkyl sulfates involves the sulfation of the corresponding long-chain alcohol followed by neutralization.[4]
Workflow for the Synthesis of Sodium Alkyl Sulfate
Caption: General workflow for the synthesis of sodium alkyl sulfates.
Methodology:
-
Sulfation: The long-chain alcohol (in this case, 1-eicosanol) is reacted with a sulfating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). This reaction is typically carried out in a suitable solvent and under controlled temperature to prevent side reactions.
-
Neutralization: The resulting alkyl sulfuric acid is then neutralized with a base, commonly sodium hydroxide (B78521) (NaOH), to form the sodium alkyl sulfate salt.[4] This step is carefully controlled to achieve the desired pH.
-
Purification: The crude sodium alkyl sulfate is purified to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization from a suitable solvent (e.g., ethanol) or chromatographic methods.[5]
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental property of surfactants. It is the concentration at which surfactant molecules begin to aggregate in solution to form micelles. For long-chain alkyl sulfates, the CMC is typically very low. Several methods can be employed to determine the CMC.
Workflow for CMC Determination by Tensiometry
Caption: Workflow for determining the CMC using surface tension measurements.
Methodology (Surface Tensiometry): [6]
-
Solution Preparation: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range expected to include the CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer.
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The concentration at the intersection of these two linear regions is taken as the CMC.[6]
Other methods for CMC determination include conductivity measurements (for ionic surfactants), fluorescence spectroscopy, and light scattering.[7][8]
Analytical Characterization
Several analytical techniques are used to characterize the purity and structure of sodium alkyl sulfates.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| Infrared (IR) Spectroscopy | To identify the presence of characteristic functional groups, such as the sulfate ester (S-O) and alkyl (C-H) bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure, including the arrangement of the alkyl chain and the position of the sulfate group. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| Chromatography (e.g., HPLC, GC) | To assess the purity of the compound and to separate it from any unreacted starting materials or byproducts. |
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the public domain detailing the involvement of sodium eicosyl sulfate in any particular signaling pathways or established experimental workflows beyond its general use as a surfactant. As a surfactant, its primary mode of action in biological systems would likely involve the disruption of cell membranes or the solubilization of lipids and proteins, which are general mechanisms rather than specific signaling events.
Conclusion
Sodium eicosyl sulfate is a long-chain anionic surfactant with potential applications in various fields. While specific experimental data for this compound is limited, its properties can be inferred from the general behavior of long-chain alkyl sulfates. The synthesis and characterization of sodium eicosyl sulfate can be achieved using established protocols for similar surfactants. Further research is needed to fully elucidate the specific physicochemical properties and potential biological activities of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Sodium eicosyl sulfate | C20H42NaO4S | CID 16218951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. SODIUM ALKYL SULFATES - Ataman Kimya [atamanchemicals.com]
- 5. CN85102990B - Synthesis of high-purity sodium alkyl sulfate - Google Patents [patents.google.com]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
